![molecular formula C23H16N4O2 B6490785 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one CAS No. 1357979-12-4](/img/structure/B6490785.png)
4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one (PDD) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the phthalazinone family and has been used in various studies due to its unique chemical structure and properties. PDD has been found to possess a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant activities.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Arthritis Treatment
This compound has shown promising results in the treatment of arthritis . It has been found to have good anti-inflammatory activity and can significantly inhibit the production of relevant inflammatory factors . It has been particularly effective in reducing secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats .
Anti-Neuroinflammation
The compound has shown good anti-neuroinflammation properties in previous studies . This suggests that it could be used in the treatment of neuroinflammatory diseases .
Inhibitor of Human Carbonic Anhydrase Isoforms
Some 1,2,4-oxadiazole derivatives, which include this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms . These isoforms are related to cancer therapy .
Treatment of Age-Related Diseases
The compound has been identified as a potential treatment for age-related diseases .
Antimicrobial
The compound has shown antimicrobial properties .
Peroxisome Proliferator-Activated Receptor αr/δ (PPARα/δ) Dual Agonists
1,2,4-oxadiazole derivatives, including this compound, have been identified as a novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Sirtuin 2 Inhibitors
The compound has been identified as a Sirtuin 2 inhibitor .
Antibacterial Activity Against Xanthomonas Oryzae
The compound has shown excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . This suggests that it could be used in the treatment of bacterial diseases in rice .
Mecanismo De Acción
Target of Action
The primary target of this compound is the nuclear factor κB (NF-κB) signaling pathway . This pathway plays a crucial role in regulating immune responses and inflammation, making it a key target for anti-inflammatory compounds .
Mode of Action
The compound interacts with its target by blocking the excitation of the NF-κB signaling pathway . This interaction occurs in a concentration-dependent manner , meaning that the degree of inhibition increases with the concentration of the compound.
Biochemical Pathways
By inhibiting the NF-κB signaling pathway, the compound affects the production of various inflammatory factors. Specifically, it has been shown to significantly inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells . These factors are key players in the inflammatory response, so their inhibition can help to reduce inflammation.
Result of Action
The compound’s action results in a reduction of inflammation. In an in vivo experiment, it was shown to reduce secondary foot swelling and the arthritic index in adjuvant-induced arthritis (AIA) rats . It also inhibited the production of TNF-α and IL-1β in serum . Histopathological analysis revealed that the compound alleviated inflammatory cell infiltration and synovial hyperplasia in rats with AIA .
Propiedades
IUPAC Name |
4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c28-23-19-14-8-7-13-18(19)21(16-9-3-1-4-10-16)25-27(23)15-20-24-22(26-29-20)17-11-5-2-6-12-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZKBRSGMXFWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.